molecular formula C20H16BrF2N3O2S B4608888 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE

Cat. No.: B4608888
M. Wt: 480.3 g/mol
InChI Key: CMNYTHNBDPWNKS-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a pyrimidinyl group, and a difluoromethoxy group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the difluoromethoxy group under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions is crucial to achieve consistent product quality. Techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and verify the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrF2N3O2S/c1-12-10-15(28-19(22)23)6-7-16(12)25-18(27)11-29-20-24-9-8-17(26-20)13-2-4-14(21)5-3-13/h2-10,19H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNYTHNBDPWNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]ACETAMIDE

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